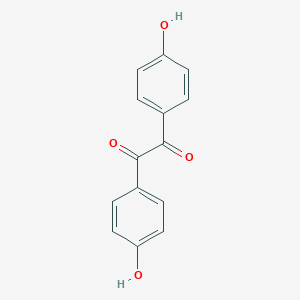

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYXOBBPXQZKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332486 | |

| Record name | 4,4'-Dihydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33288-79-8 | |

| Record name | 4,4'-Dihydroxybenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its structure, featuring two phenolic hydroxyl groups and a 1,2-dione functionality, makes it a versatile building block for the development of novel pharmaceuticals, polymers, and coordination chemistry ligands. This technical guide provides a comprehensive overview of the primary synthesis methods for 4,4'-dihydroxybenzil, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its preparation in a laboratory setting.

Core Synthesis Methodologies

The synthesis of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione can be effectively achieved through two principal routes, each with distinct advantages and considerations. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Route A: Demethylation of 4,4'-Dimethoxybenzil

This is a direct and high-yielding method for the preparation of 4,4'-dihydroxybenzil. It involves the cleavage of the methyl ethers of the readily available precursor, 4,4'-dimethoxybenzil (also known as anisil).

Route B: Two-Step Synthesis from Anisoin

This pathway involves the oxidation of a benzoin derivative, specifically 4,4'-dimethoxybenzoin (anisoin), to form 4,4'-dimethoxybenzil, which is then demethylated to yield the final product. This route is particularly useful when starting from p-anisaldehyde, which can be converted to anisoin via a benzoin condensation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis methods, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) |

| Demethylation | 4,4'-Dimethoxybenzil | Hydrobromic acid, Glacial acetic acid | 4 hours | 84%[1] |

| Oxidation of Anisoin | Anisoin (4,4'-Dimethoxybenzoin) | Nitric acid or Copper(II) acetate/Ammonium nitrate | 1-2 hours | High (not specified for anisoin) |

Experimental Protocols

Method 1: Demethylation of 4,4'-Dimethoxybenzil

This protocol is adapted from a well-established procedure for the demethylation of aryl methyl ethers.

Materials:

-

4,4'-Dimethoxybenzil (10 g)

-

Glacial acetic acid (90 ml)

-

48% Hydrobromic acid (160 ml)

-

Ice

-

10% aqueous Sodium hydroxide

-

Diethyl ether

-

75% Ethanol

Procedure:

-

In a round-bottom flask, combine 10 g of 4,4'-dimethoxybenzil, 90 ml of glacial acetic acid, and 160 ml of 48% hydrobromic acid.

-

Heat the mixture at reflux for 4 hours.[1]

-

After reflux, pour the reaction mixture into ice to precipitate the product.

-

Collect the solid product by filtration.

-

Dissolve the crude solid in 10% aqueous sodium hydroxide.

-

Extract the aqueous solution with diethyl ether to remove any non-phenolic impurities.

-

Acidify the aqueous layer to precipitate the 4,4'-dihydroxybenzil.

-

Collect the purified product by filtration and recrystallize from 75% ethanol.

-

The expected yield is approximately 7.5 g (84%).[1]

Method 2: Two-Step Synthesis from Anisoin

This method involves the oxidation of anisoin to anisil, followed by the demethylation protocol described in Method 1.

Step 2a: Oxidation of Anisoin to 4,4'-Dimethoxybenzil (General Procedure)

The oxidation of benzoins to benzils is a common transformation. The following is a general procedure using nitric acid, which is a widely used and effective oxidizing agent for this purpose.

Materials:

-

Anisoin (4,4'-dimethoxybenzoin)

-

Concentrated nitric acid

-

Ethanol (for recrystallization)

Procedure:

-

In a fume hood, place the anisoin in a round-bottom flask.

-

Add an excess of concentrated nitric acid.

-

Gently heat the mixture in a water bath. The reaction progress can be monitored by the evolution of brown nitrogen dioxide gas.

-

Once the reaction is complete (cessation of gas evolution), cool the mixture and pour it into ice-cold water to precipitate the 4,4'-dimethoxybenzil.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

Recrystallize the crude product from ethanol to yield pure 4,4'-dimethoxybenzil.

Step 2b: Demethylation of 4,4'-Dimethoxybenzil

Follow the detailed protocol provided in Method 1 to convert the synthesized 4,4'-dimethoxybenzil into the final product, 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described synthesis methods.

Caption: Workflow for the demethylation of 4,4'-dimethoxybenzil.

Caption: Workflow for the two-step synthesis from anisoin.

Conclusion

The synthesis of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione is readily achievable through the demethylation of 4,4'-dimethoxybenzil or a two-step process starting from anisoin. The choice of method will be guided by the availability of starting materials and the desired scale of the synthesis. The provided protocols and workflows offer a detailed guide for researchers to successfully prepare this versatile compound for further applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (4,4'-Dihydroxybenzil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is an organic compound with the chemical formula C₁₄H₁₀O₄. Its structure, featuring two hydroxylated phenyl rings attached to a central diketone backbone, makes it a subject of interest in various chemical and pharmaceutical research areas. The presence of phenolic hydroxyl groups and a diketone moiety provides multiple reactive sites for chemical modifications, positioning it as a valuable intermediate in the synthesis of more complex molecules, including dyes and polymers.[1] For drug development professionals, its structural motifs are reminiscent of other biologically active polyphenolic compounds, suggesting potential, yet largely unexplored, pharmacological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is fundamental for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione | [2] |

| Synonyms | 4,4'-Dihydroxybenzil | [3] |

| CAS Number | 33288-79-8 | [4] |

| Molecular Formula | C₁₄H₁₀O₄ | [4] |

| Molecular Weight | 242.23 g/mol | [4] |

| Appearance | Pale yellow to tan crystalline solid | [4] |

| Melting Point | 222-225 °C, 235 °C | [4] |

| Boiling Point (Predicted) | 500.4 ± 35.0 °C | [4] |

| Solubility | Almost insoluble in water; soluble in ethanol and dichloromethane. | [4] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 6.02 ± 0.15 | [3] |

Synthesis and Purification

Synthesis Protocol: Demethylation of 4,4'-Dimethoxybenzil

A common and well-documented method for the synthesis of 4,4'-dihydroxybenzil involves the demethylation of 4,4'-dimethoxybenzil.[4]

Materials:

-

4,4'-Dimethoxybenzil

-

Glacial acetic acid

-

48% Hydrobromic acid (HBr)

-

10% aqueous sodium hydroxide (NaOH)

-

Diethyl ether

-

75% Ethanol

Procedure:

-

In a round-bottom flask, combine 10 g of 4,4'-dimethoxybenzil with 90 ml of glacial acetic acid and 160 ml of 48% HBr.

-

Heat the mixture at reflux for 4 hours.

-

After reflux, pour the reaction mixture into ice.

-

Collect the resulting precipitate by filtration.

-

Dissolve the collected solid in 10% aqueous sodium hydroxide.

-

Extract the aqueous layer with diethyl ether to remove any non-phenolic impurities.

-

Acidify the aqueous layer to precipitate the 4,4'-dihydroxybenzil.

-

Collect the purified product by filtration.

-

Recrystallize the product from 75% ethanol to yield the final pure compound.[4]

A general workflow for this synthesis is depicted below:

Alternative Synthesis: From p-Hydroxybenzaldehyde and p-Hydroxyacetophenone

Another reported method involves the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions.[4] While less detailed in the available literature, this approach offers a more direct route from readily available starting materials.

The logical relationship for this alternative synthesis is as follows:

Analytical Characterization

Comprehensive analytical data is crucial for the unambiguous identification and quality control of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 4,4'-dihydroxybenzil, the expected signals are:

-

A singlet for the two equivalent hydroxyl protons.

-

A multiplet system for the eight aromatic protons.

A reported ¹H NMR spectrum in acetone-d₆ showed the following chemical shifts (δ):

-

9.53 ppm (singlet, 2H, -OH)

-

7.81, 6.98 ppm (multiplet, 8H, aromatic)[4]

Spectroscopic Data Summary

| Technique | Expected/Reported Data |

| ¹H NMR | δ 9.53 (s, 2H, OH), 7.81, 6.98 (m, 8H, aromatic) in acetone-d₆.[4] |

| ¹³C NMR | Expected signals for aromatic carbons (quaternary and protonated) and carbonyl carbons. |

| Infrared (IR) | Expected characteristic absorption bands for O-H (hydroxyl) and C=O (carbonyl) functional groups. |

| Mass Spectrometry (MS) | Expected molecular ion peak and fragmentation pattern consistent with the structure. |

Potential Biological Activities and Signaling Pathways

While direct biological studies on 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione are limited, the structural similarity to other polyphenolic compounds, such as resveratrol and other benzophenone derivatives, suggests potential for biological activity. For instance, some dihydroxybenzene derivatives have shown antioxidant properties.[5] Additionally, a metabolite of Bisphenol A, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), has been shown to induce pancreatic β-cell death through the JNK/AMPKα activation-regulated endoplasmic reticulum stress-mediated apoptotic pathway.[][7]

The following diagram illustrates a hypothetical signaling pathway that could be investigated for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione based on the activity of related compounds.

Conclusion

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is a compound with well-defined physicochemical properties and established synthetic routes. Its potential for further chemical modification and unexplored biological activities makes it a molecule of interest for researchers in both chemistry and drug development. This guide provides a foundational understanding of its properties and synthesis, highlighting the need for further investigation into its spectroscopic details and, most importantly, its biological effects and mechanisms of action. The structural similarities to other bioactive molecules suggest that future research into its antioxidant, cytotoxic, and enzyme-inhibiting properties could be a fruitful area of investigation.

References

An In-depth Technical Guide to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (CAS: 33288-79-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-Dihydroxybenzil. The document details its chemical and physical properties, outlines a key synthetic route with a detailed experimental protocol, and discusses its current and potential applications. While experimental data on the biological activity of this specific compound is limited in publicly accessible literature, this guide explores the known biological activities of structurally similar compounds to infer potential areas for future investigation. This guide aims to be a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical and Physical Properties

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is a symmetrical aromatic diketone. The presence of two phenolic hydroxyl groups and the α-diketone functionality makes it an interesting candidate for various chemical transformations and a building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

| Property | Value | Reference(s) |

| CAS Number | 33288-79-8 | [1] |

| Molecular Formula | C₁₄H₁₀O₄ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Pale yellow to tan crystalline solid | [1] |

| Melting Point | 222-225 °C | [1] |

| Boiling Point (Predicted) | 500.4 ± 35.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.366 ± 0.06 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in ethanol and dichloromethane. | [1] |

| pKa (Predicted) | 6.02 ± 0.15 | [2] |

Synthesis

A common method for the synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions.[1] However, a more detailed experimental protocol is available for a closely related synthesis of 4,4'-Dihydroxybenzil from 4,4'-dimethoxybenzil, which involves a demethylation reaction. This protocol is presented below as a representative synthetic method.

Experimental Protocol: Synthesis of 4,4'-Dihydroxybenzil from 4,4'-Dimethoxybenzil

This protocol details the demethylation of 4,4'-dimethoxybenzil to yield 4,4'-dihydroxybenzil.

Materials:

-

4,4'-Dimethoxybenzil

-

Glacial acetic acid

-

48% Hydrobromic acid (HBr)

-

10% aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

75% Ethanol

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 10 g of 4,4'-dimethoxybenzil, 90 ml of glacial acetic acid, and 160 ml of 48% HBr.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reflux period, cool the reaction mixture and pour it into a beaker containing ice.

-

Collect the resulting precipitate by filtration.

-

Dissolve the collected solid in 10% aqueous sodium hydroxide.

-

Extract the aqueous solution with diethyl ether to remove any non-phenolic impurities.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the precipitated 4,4'-dihydroxybenzil by filtration.

-

Recrystallize the crude product from 75% ethanol to obtain the purified compound.

Expected Yield: Approximately 7.5 g (84%).

Spectroscopic Data

Detailed experimental spectroscopic data for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is not widely available. The following represents predicted data and data from analogous compounds.

-

¹H NMR (Predicted): A predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons and the hydroxyl protons.

-

¹³C NMR: Predicted ¹³C NMR data is available from various chemical databases.[2]

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the diketone, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.23 g/mol ).

Applications

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is primarily utilized as an intermediate in organic synthesis.[1]

-

Dye Synthesis: It serves as a precursor in the synthesis of organic dyes, where its structure can be modified to create compounds with specific color properties.[1]

-

Coordination Chemistry: The diketone and phenol functionalities make it a suitable ligand for the formation of metal complexes.[1]

-

Organic Synthesis: It acts as a versatile building block for the synthesis of more complex organic molecules and polymers.

Biological Activity and Potential for Drug Development (Inferred from Analogs)

While direct experimental evidence for the biological activity of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is scarce in the literature, the activities of structurally related compounds can provide insights into its potential pharmacological relevance.

Potential Anticancer Activity

Structurally similar benzophenone derivatives have been investigated for their anticancer properties. For instance, 4,4'-dihydroxybenzophenone is a precursor in the synthesis of nonsteroidal antiestrogen drugs like 4-hydroxytamoxifen analogues, which are used in breast cancer therapy.[3] This suggests that the core bis(4-hydroxyphenyl) structure could be a valuable scaffold for the design of new anticancer agents.

Potential Enzyme Inhibition

The dihydroxybenzene moiety is present in many enzyme inhibitors. For example, 2,4-dihydroxybenzylamine has been identified as a specific inhibitor of glutathione reductase.[4] Furthermore, the structurally related compound 4,4'-dihydroxybiphenyl has been shown to be a potent competitive inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[5] This suggests that 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione could be investigated for its potential to inhibit various enzymes.

Logical Relationship of Potential Enzyme Inhibition:

References

Spectroscopic Analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, a key building block in medicinal chemistry and materials science. This document details predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, the following data tables present predicted values based on its chemical structure. These predictions offer valuable insights for spectral analysis and compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the aromatic protons and the hydroxyl protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 2H | Ar-OH |

| ~7.8 - 8.0 | Doublet | 4H | Ar-H (ortho to C=O) |

| ~6.8 - 7.0 | Doublet | 4H | Ar-H (meta to C=O) |

1.1.2. ¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons.

| Chemical Shift (δ) (ppm) | Assignment |

| ~190 - 195 | C =O |

| ~160 - 165 | Ar-C -OH |

| ~130 - 135 | Ar-C H (ortho to C=O) |

| ~125 - 130 | Ar-C (ipso to C=O) |

| ~115 - 120 | Ar-C H (meta to C=O) |

Infrared (IR) Spectroscopy

The predicted IR spectrum of solid 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione would display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| ~1680 - 1660 | Strong | C=O Stretch (α-Diketone) |

| ~1600 - 1450 | Medium - Strong | C=C Stretch (Aromatic) |

| ~1300 - 1200 | Strong | C-O Stretch (Phenolic) |

| ~850 - 800 | Strong | C-H Bend (Para-disubstituted aromatic) |

Mass Spectrometry (MS)

The predicted mass spectrum, likely acquired via electrospray ionization (ESI), would show the molecular ion and characteristic fragments.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 242.05 | [M]⁺ (Molecular Ion) |

| 121.03 | [HOC₆H₄CO]⁺ |

| 93.03 | [HOC₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

If an internal standard is required, add a small amount of tetramethylsilane (TMS).

2.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the acquired Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Reference the spectrum to the residual solvent peak or TMS (0 ppm).

-

Integrate the signals to determine the relative proton ratios.

2.1.3. ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain a spectrum with singlet peaks for each unique carbon.

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Process the data similarly to the ¹H spectrum, with Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy (Solid State)

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure a fine, homogenous powder is obtained to minimize light scattering.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

2.2.2. Data Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a dilute solution of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent system.

-

If necessary, filter the final solution to remove any particulates.

2.3.2. Data Acquisition (Electrospray Ionization - ESI)

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated capillary and nebulizing gas (e.g., nitrogen) to facilitate desolvation and ion formation.

-

Acquire the mass spectrum in either positive or negative ion mode over a suitable m/z range.

-

The resulting mass spectrum will show the mass-to-charge ratios of the ions generated from the sample.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Caption: General workflow for spectroscopic analysis.

The Elusive Natural Presence of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is a molecule of interest in synthetic and medicinal chemistry. Despite extensive investigation into the vast repository of natural products, current scientific literature lacks evidence of its isolation from any natural source. This technical guide consolidates the available information, or lack thereof, regarding the natural occurrence of this specific benzil derivative. It further provides context by examining structurally similar compounds that have been identified in nature and outlines a generalized methodology for the isolation and characterization of phenolic compounds from natural matrices. This document serves to inform researchers on the current state of knowledge and to provide a foundational framework for future investigations into novel natural products.

Introduction: The Search for 4,4'-Dihydroxybenzil in Nature

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery and development. Phenolic compounds, in particular, represent a diverse class of secondary metabolites with a wide array of pharmacological activities. 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione belongs to the benzil class of aromatic dicarbonyls. While the core benzil structure, 1,2-diphenylethane-1,2-dione, has been identified as a metabolite in Saccharomyces cerevisiae, extensive searches of scientific databases and literature provide no indication that the dihydroxylated analogue, 4,4'-dihydroxybenzil, is a naturally occurring product.

This guide will summarize the current understanding and provide a technical overview of related compounds and methodologies pertinent to the field of natural product chemistry.

Structurally Related Natural Products

While 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione itself has not been reported from a natural source, a number of structurally related benzophenones and other hydroxylated aromatic compounds have been isolated and characterized. These findings provide a valuable context for understanding the biosynthesis of similar chemical scaffolds in nature.

| Compound Name | Chemical Structure | Natural Source | Reference |

| 4,4'-Dihydroxybenzophenone | Arabidopsis thaliana | [1] | |

| 2,4-Dihydroxybenzophenone | Arabidopsis thaliana | ||

| 4,4'-Dihydroxybenzyl sulfoxide | Gastrodia elata | [2] | |

| Benzil | Saccharomyces cerevisiae (metabolite) | [3] |

Table 1: Naturally Occurring Compounds Structurally Related to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. This table highlights several compounds with structural similarities to 4,4'-dihydroxybenzil that have been isolated from natural sources.

Hypothetical Experimental Protocol: Isolation and Identification of Phenolic Compounds

In the absence of a specific protocol for the isolation of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione from a natural source, a generalized workflow for the extraction and identification of phenolic compounds from plant or microbial sources is presented below. This protocol is intended to serve as a template for researchers investigating novel natural products.

Extraction

-

Sample Preparation: The source material (e.g., dried plant leaves, fungal mycelia) is ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to fractionate the compounds based on their solubility. Phenolic compounds are typically enriched in the ethyl acetate and methanol fractions.

-

Concentration: The solvent from each fraction is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation

-

Column Chromatography: The crude extract is subjected to column chromatography over a silica gel or other suitable stationary phase. Elution is performed with a gradient of solvents to separate the components of the mixture.

-

High-Performance Liquid Chromatography (HPLC): Fractions of interest are further purified by preparative HPLC using a C18 column and a suitable mobile phase, typically a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Structure Elucidation

-

Spectroscopic Analysis: The purified compound is subjected to a suite of spectroscopic techniques to determine its chemical structure:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.

-

-

Comparison with Standards: If a synthetic standard is available, the spectroscopic data and chromatographic retention time of the isolated compound are compared to confirm its identity.

Biological Activity and Signaling Pathways: An Unwritten Chapter

Given that 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione has not been identified as a natural product, there is no information available regarding its biological role or any associated signaling pathways in a natural context. Research into the bioactivity of this compound has been limited to synthetic derivatives and their potential pharmacological applications. Any discussion of signaling pathways would be purely speculative and outside the scope of this technical guide.

Conclusion

The natural occurrence of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione remains unconfirmed within the current body of scientific literature. While the possibility of its existence in an as-yet-unexplored organism cannot be entirely dismissed, there is currently no evidence to support this. Researchers interested in the biological activities of this class of compounds must rely on synthetic routes for its production. The study of structurally related, naturally occurring benzophenones and other phenolic compounds, however, continues to be a fruitful area of research, offering insights into the biosynthetic capabilities of nature and providing a rich source of potential therapeutic agents. Future natural product discovery efforts, employing advanced analytical techniques, may yet uncover this or other novel benzil derivatives in nature.

References

The Enigmatic Biological Profile of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 2025

Abstract

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, is a diaryl α-diketone whose biological activities remain largely unexplored in peer-reviewed literature. This technical guide serves as a resource for the scientific community by consolidating the available chemical information for this compound and, in the absence of direct biological data, providing a comprehensive analysis of the bioactivities of structurally analogous compounds. This approach aims to illuminate potential areas of investigation and provide a framework for future research into the pharmacological potential of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. The activities of related benzoin, benzil, and stilbenoid derivatives, including enzyme inhibition and antimicrobial effects, are reviewed, complete with available quantitative data, experimental protocols, and mechanistic pathway diagrams to guide future study design.

Introduction to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is a polycyclic aromatic compound with the chemical formula C₁₄H₁₀O₄.[1] Its structure features a central ethane-1,2-dione (or benzil) core flanked by two 4-hydroxyphenyl groups. While its synthesis and basic chemical properties are documented, its biological profile is conspicuously absent from the current body of scientific literature. The compound is primarily recognized as a chemical intermediate in the synthesis of other organic molecules, such as organic dyes and ligands for coordination chemistry.[1]

Given the rich pharmacology of structurally related compounds, the lack of biological data for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione represents a significant knowledge gap and an opportunity for new avenues of research. This guide will, therefore, focus on the established biological activities of its structural relatives to provide a predictive framework for its potential bioactivities.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₄ | [1] |

| Molecular Weight | 242.23 g/mol | [1] |

| Appearance | Pale yellow to tan crystalline solid | [1] |

| Melting Point | ~222-225 °C | [1] |

| Solubility | Almost insoluble in water; soluble in ethanol and dichloromethane | [1] |

| IUPAC Name | 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione |

Biological Activities of Structurally Related Compounds

In the absence of direct data, the biological activities of compounds with similar structural motifs, such as other benzil and benzoin derivatives, can offer valuable insights into the potential pharmacology of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Enzyme Inhibition

A study on methoxy benzoin and benzil derivatives revealed that these compounds exhibit inhibitory activity against several enzymes, including α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2] This suggests that 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, as a benzil derivative, may also possess enzyme inhibitory properties. The presence of hydroxyl groups on the phenyl rings could influence its binding affinity and inhibitory potential.

Antimicrobial Activity

The same study on methoxy benzoin and benzil derivatives also demonstrated their antimicrobial activity against various bacterial and fungal strains, including E. coli, Y. pseudotuberculosis, M. smegmatis, and C. albicans.[2] The structural similarity suggests that 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione could also exhibit antimicrobial properties.

Detailed Analysis of a Structurally Related Compound: 4,4'-Dihydroxybiphenyl

While not a diketone, 4,4'-dihydroxybiphenyl shares the bis(4-hydroxyphenyl) motif and has documented biological activities. It serves as a useful, albeit structurally simplified, analogue for predicting potential activities.

Tyrosinase Inhibition

4,4'-Dihydroxybiphenyl has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[3] This inhibitory action makes it a compound of interest for applications in dermatology and cosmetics for skin whitening.

Quantitative Data for Tyrosinase Inhibition by 4,4'-Dihydroxybiphenyl

| Parameter | Value | Reference |

| IC₅₀ | 1.91 µM | [3] |

| Inhibition Type | Competitive | [3] |

| Kᵢ (at 2.5 µM) | 4.0 x 10⁻⁴ M | [3] |

| Kᵢ (at 5 µM) | 2.1 x 10⁻⁵ M | [3] |

Experimental Protocol: Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compound (e.g., 4,4'-dihydroxybiphenyl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test compound and L-tyrosine in phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of the test compound.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-tyrosine solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.

Signaling Pathway Diagram: Tyrosinase Inhibition

Caption: Potential competitive inhibition of tyrosinase by 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Proposed Experimental Workflow for Biological Screening

For researchers interested in investigating the biological activities of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, a general experimental workflow is proposed below.

Caption: A proposed workflow for the biological evaluation of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Conclusion and Future Directions

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione remains a molecule of untapped potential in the realm of pharmacology. While direct evidence of its biological activity is currently lacking, the known effects of its structural analogues suggest a promising starting point for investigation. Future research should focus on a systematic screening of this compound against a panel of enzymes, microbial strains, and cancer cell lines to uncover its potential therapeutic applications. The experimental protocols and workflows outlined in this guide provide a robust framework for initiating such studies. The elucidation of the biological profile of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione could lead to the development of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]

- 3. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione, a benzil derivative, and its analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and as modulators of estrogen receptors. This document details their synthesis, biological evaluation, and known mechanisms of action, presenting quantitative data in a structured format, providing detailed experimental protocols, and visualizing key biological pathways.

Core Compound Profile

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is an organic compound with the chemical formula C₁₄H₁₀O₄. It is characterized by a central 1,2-dione (α-diketone) structure flanked by two 4-hydroxyphenyl groups. The presence of these phenolic hydroxyl groups and the diketone moiety are key features contributing to its biological activities.

Physical and Chemical Properties:

-

Appearance: Pale yellow to tan crystalline solid[1].

-

Molecular Weight: 242.23 g/mol [1].

-

Melting Point: Approximately 222-225 °C[1].

-

Solubility: Almost insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane[1].

Synthesis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and its Analogues

A common method for the synthesis of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione involves the reaction of p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions, followed by purification via crystallization[1]. The synthesis of related benzil derivatives often starts from corresponding benzaldehydes, which are first converted to benzoins and then oxidized to the desired benzil compounds.

General Experimental Protocol: Synthesis of Benzil Derivatives

This protocol outlines a general procedure for the synthesis of substituted benzil compounds, which can be adapted for 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione and its analogues.

Step 1: Benzoin Condensation

-

In a round-bottomed flask, dissolve the desired substituted benzaldehyde in ethanol.

-

Add an aqueous solution of sodium cyanide (NaCN) or a thiamine hydrochloride catalyst with a base (e.g., sodium hydroxide).

-

Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and induce crystallization of the benzoin product.

-

Filter the crude benzoin and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Oxidation to Benzil

-

Dissolve the synthesized benzoin in a suitable solvent such as glacial acetic acid or acetone.

-

Add an oxidizing agent, such as nitric acid (HNO₃) or copper(II) acetate, portion-wise while stirring[2].

-

Heat the reaction mixture at a controlled temperature (e.g., 50–70 °C) for a period ranging from 30 to 120 minutes, monitoring the reaction by TLC[2].

-

After completion, pour the reaction mixture into ice-water to precipitate the benzil product.

-

Filter the crude benzil, wash with water until neutral, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

The following diagram illustrates a generalized workflow for the synthesis of benzil derivatives.

Biological Activities and Therapeutic Potential

Derivatives of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione and related benzils have demonstrated a range of biological activities, with anticancer and estrogenic/antiestrogenic effects being the most prominent.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzil derivatives against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2,2'-Dichlorobenzil | Staphylococcus aureus | - (11mm inhibition at 100µg) | [3] |

| 2'-Chloro-4-methoxy-3-nitrobenzil | Staphylococcus aureus | - (Max zone of inhibition) | [3] |

| 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) | HT-29 (Colon) | Not specified, dose-dependent | [4][5] |

| 1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) | PC-3 (Prostate) | 4.4 ± 0.3 | [6] |

| 1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17) | DU 145 (Prostate) | 4.1 ± 0.8 | [6] |

| N-(4-hydroxyphenyl)retinamide (4-HPR) | Neuroblastoma cell lines | 2.5 - 10 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram illustrates the workflow for an in vitro cytotoxicity screening experiment.

Estrogenic and Antiestrogenic Activity

The structural similarity of some 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione derivatives to estradiol suggests their potential to interact with estrogen receptors (ERs). This interaction can lead to either estrogenic (agonist) or antiestrogenic (antagonist) effects.

Quantitative Data: Estrogen Receptor Binding Affinity

| Compound | RBA (%) for ER | Reference |

| 1,1,2,2-tetramethyl-1,2-bis(4-hydroxyphenyl)ethane | 3.6 | [5] |

| 2,2'-Difluoro-1,1,2,2-tetramethyl-1,2-bis(4-hydroxyphenyl)ethane | 6.4 | [5] |

| 1,1,2,2-tetramethyl-1,2-bis(3-hydroxyphenyl)ethane | 3.0 | [5] |

| meso-3,4-bis(2,4-dihydroxyphenyl)hexane | 32 | [8] |

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled estradiol ([³H]-E₂) for binding to the estrogen receptor.

-

Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats[3]. Homogenize the uterine tissue in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuge to obtain the cytosolic fraction[3].

-

Incubation: In assay tubes, incubate a fixed amount of uterine cytosol (providing 50-100 µg of protein) with a constant concentration of [³H]-E₂ (e.g., 0.5-1.0 nM) and increasing concentrations of the unlabeled test compound[3]. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled estrogen, like diethylstilbestrol).

-

Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound [³H]-E₂ from the free [³H]-E₂. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specifically bound [³H]-E₂ against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-E₂. The Relative Binding Affinity (RBA) is then calculated as: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

Signaling Pathways

The biological effects of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione derivatives are mediated through various cellular signaling pathways. Their anticancer activity often involves the induction of apoptosis and may be linked to the modulation of key survival pathways like the PI3K/Akt pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Many anticancer agents induce apoptosis by activating components of these pathways, leading to the activation of caspases, which are proteases that execute the apoptotic process.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Some anticancer compounds exert their effects by downregulating the activity of Akt, thereby promoting apoptosis and inhibiting cell proliferation. A related compound, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway[9].

Conclusion

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and its analogues represent a promising class of compounds with significant potential for drug development, particularly in the areas of oncology and endocrinology. Their synthesis is achievable through established organic chemistry methods, and their biological activities can be assessed using a variety of in vitro assays. Further research into the structure-activity relationships, specific molecular targets, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of this important class of molecules.

References

- 1. chembk.com [chembk.com]

- 2. atcc.org [atcc.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Ring-substituted 1,1,2,2-tetraalkylated 1,2-bis(hydroxyphenyl)ethanes. 4. Synthesis, estrogen receptor binding affinity, and evaluation of antiestrogenic and mammary tumor inhibiting activity of symmetrically disubstituted 1,1,2,2-tetramethyl-1,2-bis(hydroxyphenyl)ethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-proliferative effect and induction of apoptosis in androgen-independent human prostate cancer cells by 1,5-bis(2-hydroxyphenyl)-1,4-pentadiene-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increase of ceramide and induction of mixed apoptosis/necrosis by N-(4-hydroxyphenyl)- retinamide in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ring-substituted 1,2-dialkylated 1,2-bis(hydroxyphenyl)ethanes. 1. Synthesis and estrogen receptor binding affinity of 2,2'- and 3,3'-disubstituted hexestrols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Guide

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the physical and chemical properties of a material as a function of increasing temperature in a controlled atmosphere.[1] The technique provides valuable insights into the thermal stability, decomposition profile, and composition of a sample.[2] By precisely monitoring the mass of a sample as it is heated, one can identify the temperatures at which thermal events such as dehydration, decomposition, and oxidation occur.[1] The resulting data, typically presented as a mass vs. temperature curve, is crucial for determining the upper service temperature of a material and understanding its degradation kinetics.[1][2]

For a compound like 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, TGA can elucidate its thermal stability, which is a critical parameter in drug development for assessing storage conditions and compatibility with other excipients during formulation.

Experimental Protocol: A Generalized Approach

The following is a detailed, generalized protocol for conducting the thermogravimetric analysis of a thermally stable aromatic organic compound such as 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Objective: To determine the thermal stability and decomposition profile of the analyte.

Instrumentation: A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Materials:

-

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (high purity)

-

High-purity nitrogen gas (or other desired inert gas)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation:

-

Accurately weigh 5–10 mg of the finely ground 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione sample into a clean, tared TGA crucible.[3]

-

Ensure an even distribution of the sample at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance mechanism.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20–50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.[3]

-

Set the temperature program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A common heating rate is 20 °C/min, but this can be adjusted based on the desired resolution.[4]

-

-

Set the data acquisition to record mass, temperature, and time.

-

-

Execution of the Analysis:

-

Initiate the temperature program. The instrument will continuously measure and record the sample's mass as the temperature increases.

-

The experiment concludes when the final temperature is reached.

-

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which plots the rate of mass loss versus temperature. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

-

Note the residual mass at the end of the experiment.

-

Illustrative Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from a TGA of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. This data is for illustrative purposes to demonstrate a clear and structured presentation.

| Parameter | Value | Unit | Description |

| Initial Sample Mass | 7.52 | mg | The starting mass of the analyte. |

| Heating Rate | 10 | °C/min | The rate at which the sample is heated. |

| Atmosphere | Nitrogen | - | The inert gas environment during the analysis. |

| Tonset (Onset of Decomposition) | ~250 | °C | The temperature at which significant mass loss begins. |

| Tpeak (Peak Decomposition Temp.) | ~280 | °C | The temperature of the maximum rate of mass loss, determined from the DTG curve. |

| Mass Loss in Main Decomposition Step | 85.3 | % | The percentage of mass lost during the primary thermal decomposition event. |

| Residual Mass at 800 °C | 5.1 | % | The percentage of mass remaining at the end of the analysis, which may correspond to char. |

Visualization of the Experimental Workflow

A clear understanding of the experimental sequence is crucial for reproducible results. The following diagram, generated using the DOT language, outlines the logical flow of a typical TGA experiment.

Caption: A flowchart of the thermogravimetric analysis (TGA) experimental workflow.

This comprehensive guide provides the necessary framework for conducting and interpreting the thermogravimetric analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. While specific experimental data is currently elusive, the provided protocol and illustrative data serve as a robust starting point for researchers in the field.

References

Quantum Chemical Calculations for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil. Aimed at researchers, scientists, and professionals in the field of drug development, this document outlines detailed computational methodologies, presents hypothetical yet representative data for key molecular properties, and visualizes the computational workflow. The absence of specific published quantum chemical data for this molecule necessitates a generalized approach based on established computational protocols for similar phenolic and dione-containing organic compounds.

Introduction

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is an organic compound with a molecular structure featuring two hydroxyphenyl groups attached to a central ethane-1,2-dione moiety. This structure imparts potential for interesting electronic and chemical properties, making it a candidate for investigation in medicinal chemistry and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the geometric, electronic, and spectroscopic properties of such molecules, providing insights that can guide further research and development.

This guide details a robust computational protocol for researchers seeking to perform such calculations, leveraging Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.

Detailed Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. This methodology is based on common practices for similar organic molecules and is designed to yield accurate and reproducible results.

Software

All calculations can be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or NWChem. These programs offer a wide range of DFT functionals and basis sets suitable for the calculations described herein.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

-

Level of Theory: Density Functional Theory (DFT) is the recommended method.

-

DFT Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice that provides a good balance between accuracy and computational cost for organic molecules. For potentially improved accuracy, especially for electronic properties, functionals such as CAM-B3LYP or M06-2X can also be employed.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This Pople-style basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density distribution.

-

Solvation Model: To simulate a more realistic chemical environment, calculations should be performed in the presence of a solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a suitable choice, with water or ethanol as potential solvents.

-

Procedure:

-

Construct the initial 3D structure of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione using a molecular builder.

-

Perform a geometry optimization calculation using the specified DFT functional and basis set.

-

The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is reached.

-

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory.

-

Purpose: This calculation serves two primary purposes:

-

To confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule.

-

-

Procedure:

-

Use the optimized molecular geometry as the input.

-

Perform a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Analyze the output to ensure all calculated frequencies are real.

-

Electronic Property Calculations

The electronic properties of the molecule can be calculated from the optimized geometry.

-

Properties of Interest:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's electronic reactivity.

-

HOMO-LUMO energy gap: This provides an indication of the molecule's kinetic stability and electronic excitation energy.

-

Molecular Electrostatic Potential (MEP): This visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

-

-

Procedure:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Extract the HOMO and LUMO energies from the output file.

-

Generate the MEP map using the software's visualization tools.

-

Hypothetical Quantitative Data

The following tables present hypothetical, yet representative, quantitative data that would be expected from the quantum chemical calculations described above. Note: This data is illustrative and not the result of actual published calculations for this specific molecule.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths (Å) | ||

| C=O | 1.22 | |

| C-C (dione) | 1.53 | |

| C-C (aryl) | 1.40 (avg.) | |

| C-O (phenol) | 1.37 | |

| O-H | 0.97 | |

| Bond Angles (°) | ||

| O=C-C | 121.5 | |

| C-C-C (aryl) | 120.0 (avg.) | |

| C-O-H | 109.0 | |

| Dihedral Angle (°) | ||

| O=C-C=O | 95.0 |

Table 2: Calculated Electronic Properties

| Property | Hypothetical Value (in water) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Energy Gap | 4.4 eV |

| Dipole Moment | 3.2 Debye |

Table 3: Key Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Hypothetical Wavenumber (cm⁻¹) |

| O-H stretch | Phenolic -OH | 3450 |

| C-H stretch (aromatic) | Aryl C-H | 3050 |

| C=O stretch | Dione C=O | 1680 |

| C=C stretch (aromatic) | Aryl C=C | 1600, 1510 |

| C-O stretch | Phenolic C-O | 1250 |

Visualizations

The following diagrams illustrate the computational workflow for the quantum chemical calculations of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Caption: Computational workflow for quantum chemical analysis.

Conclusion

This technical guide provides a foundational protocol for conducting quantum chemical calculations on 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. By following the detailed methodologies for geometry optimization, vibrational frequency analysis, and electronic property calculation, researchers can obtain valuable theoretical insights into the molecular characteristics of this compound. The presented hypothetical data serves as a benchmark for what can be expected from such computational studies. These theoretical explorations are invaluable for guiding experimental work and accelerating the discovery and development of new molecules with desired properties in the fields of medicinal chemistry and materials science.

Methodological & Application

Application Notes and Protocols: 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-dihydroxybenzil, as a versatile building block in organic synthesis, with a primary focus on the preparation of heterocyclic compounds of interest in medicinal chemistry and materials science.

Synthesis of Quinoxaline Derivatives

The most prominent application of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in organic synthesis is its role as a 1,2-dicarbonyl precursor in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

The condensation reaction of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione with various substituted or unsubstituted o-phenylenediamines provides a direct and efficient route to 2,3-bis(4-hydroxyphenyl)quinoxaline derivatives. This reaction is typically acid-catalyzed and proceeds with high efficiency.

General Reaction Scheme:

Caption: Synthesis of 2,3-Bis(4-hydroxyphenyl)quinoxaline.

Quantitative Data

While the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines is a well-established high-yielding reaction, specific quantitative data for the synthesis of 2,3-bis(4-hydroxyphenyl)quinoxaline from 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione was not available in the reviewed literature. The following table outlines the reactants for a typical synthesis.

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione | o-Phenylenediamine | 2,3-Bis(4-hydroxyphenyl)quinoxaline | Not Reported |

Experimental Protocol: Synthesis of 2,3-Bis(4-hydroxyphenyl)quinoxaline

This protocol is a general method based on the established synthesis of quinoxalines from 1,2-dicarbonyl compounds. Optimization may be required for specific substrates and scales.

Materials:

-

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

-

o-Phenylenediamine

-

Ethanol or Acetic Acid (solvent)

-

Hydrochloric Acid or Acetic Acid (catalyst, if needed)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in a suitable solvent (e.g., ethanol or glacial acetic acid).

-

Addition of Diamine: To this solution, add 1.0 equivalent of o-phenylenediamine.

-

Acid Catalyst (Optional): If required, add a catalytic amount of acid (e.g., a few drops of concentrated hydrochloric acid or a small amount of glacial acetic acid if ethanol is the solvent).

-

Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2,3-Bis(4-hydroxyphenyl)quinoxaline.

Caption: Workflow for the synthesis of 2,3-bis(4-hydroxyphenyl)quinoxaline.

Potential Application in the Synthesis of Other Heterocycles

The 1,2-dicarbonyl functionality of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione makes it a potential precursor for the synthesis of other classes of heterocyclic compounds, such as imidazoles, through condensation with appropriate reagents. For instance, reaction with aldehydes and ammonia or ammonium acetate could potentially yield substituted imidazoles. However, specific experimental protocols for these applications using 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione are not well-documented in the current literature.

Use in Coordination Chemistry

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione can act as a ligand in coordination chemistry. The oxygen atoms of the hydroxyl and carbonyl groups can coordinate with various metal ions to form metal complexes. These complexes may exhibit interesting catalytic or material properties. This application is an area for further research and development.

Application of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in Polymer Chemistry: A Detailed Overview for Researchers

Introduction

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as 4,4'-Dihydroxybenzil, is an aromatic diol that holds potential as a versatile building block in the synthesis of high-performance polymers. Its rigid, aromatic structure, coupled with the presence of two reactive hydroxyl groups, makes it a candidate for incorporation into various polymer backbones, including polyesters, polycarbonates, and polyethers. The presence of the diketone linkage within the monomer unit is expected to impart unique thermal and mechanical properties to the resulting polymers, of interest to materials scientists. For drug development professionals, polymers derived from such a unique monomer could offer novel platforms for controlled drug release, given that the polymer's physical properties and biodegradability can be tailored.

This document provides a comprehensive overview of the potential applications of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione in polymer chemistry, with a focus on detailed experimental protocols and data presentation for researchers and drug development professionals. While direct, extensive research on the use of this specific monomer in polymer synthesis is limited, this guide draws upon established principles of polycondensation reactions with analogous aromatic diols to provide robust theoretical frameworks and experimental starting points.

High-Performance Polymers from 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

The incorporation of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione into polymer chains can lead to materials with enhanced thermal stability, mechanical strength, and potentially unique photo-responsive properties due to the presence of the benzil moiety.

Polyesters and Copolyesters

Aromatic polyesters are known for their exceptional thermal and mechanical properties. The synthesis of polyesters from 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione can be achieved through polycondensation with various diacyl chlorides.

Experimental Protocol: Synthesis of an Aromatic Polyester via Interfacial Polycondensation

This protocol describes a general method for the synthesis of a polyester from 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and a diacyl chloride (e.g., terephthaloyl chloride) using an interfacial polycondensation technique.

Materials:

-

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

-

Terephthaloyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Methanol

-

Deionized water

Procedure:

-

Aqueous Phase Preparation: In a beaker, dissolve 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione (1.0 eq) and the phase-transfer catalyst (0.02 eq) in an aqueous solution of NaOH (2.2 eq). Stir until a clear solution is obtained.

-

Organic Phase Preparation: In a separate beaker, dissolve terephthaloyl chloride (1.0 eq) in dichloromethane.

-

Polycondensation: Transfer the aqueous solution to a high-speed blender. While stirring vigorously, rapidly add the organic solution to the aqueous phase. Continue blending for 5-10 minutes.

-

Polymer Precipitation and Washing: A precipitate of the polyester will form. Stop the blender and filter the polymer. Wash the polymer thoroughly with deionized water until the washings are neutral.

-

Purification: Further purify the polymer by stirring it in methanol for several hours, then filter.

-

Drying: Dry the final polyester product in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by:

-

FTIR Spectroscopy: To confirm the formation of ester linkages.

-

¹H NMR Spectroscopy: To determine the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Quantitative Data Summary: Hypothetical Polyester Properties

The following table presents hypothetical data for a polyester synthesized from 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and terephthaloyl chloride, based on expected properties for analogous aromatic polyesters.

| Property | Expected Value Range |

| Inherent Viscosity (dL/g) | 0.5 - 1.2 |

| Number Average M.W. (Mn, g/mol ) | 20,000 - 50,000 |

| Weight Average M.W. (Mw, g/mol ) | 40,000 - 100,000 |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temp. (Tg, °C) | 180 - 250 |

| 5% Weight Loss Temp. (TGA, °C) | > 400 |

Diagram: Workflow for Polyester Synthesis via Interfacial Polycondensation

Caption: Workflow for polyester synthesis.

Potential Applications in Drug Development

Polymers derived from 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione could be engineered for various biomedical applications, particularly in drug delivery. The aromatic backbone would provide mechanical strength and thermal stability, while the potential for degradation (e.g., through hydrolysis of ester bonds in polyesters) could be tuned by copolymerization with aliphatic monomers.

Diagram: Potential Drug Delivery Mechanism

Caption: Drug delivery concept.

While 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione is not yet a widely studied monomer in polymer chemistry, its unique chemical structure suggests significant potential for the creation of novel high-performance polymers. The provided protocols, based on established polymerization techniques, offer a solid foundation for researchers to begin exploring the synthesis and characterization of polymers derived from this promising building block. For professionals in drug development, these new materials could represent an untapped resource for creating next-generation drug delivery systems with tailored properties. Further research is warranted to fully elucidate the properties and potential applications of polymers incorporating 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione.

Application Notes and Protocols for 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione and its Schiff Base Derivatives in Coordination Chemistry

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction